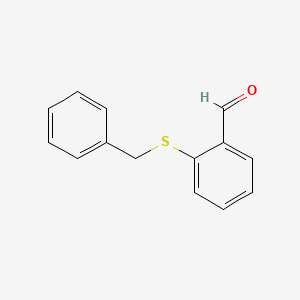

2-(Benzylsulfanyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylsulfanyl)benzaldehyde is an organic compound with the molecular formula C14H12OS. It is characterized by the presence of a benzylsulfanyl group attached to a benzaldehyde moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)benzaldehyde typically involves the reaction of benzyl mercaptan with benzaldehyde. One common method is the nucleophilic aromatic substitution reaction, where benzyl mercaptan reacts with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzylsulfanylbenzyl alcohol.

Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.

Aplicaciones Científicas De Investigación

2-(Benzylsulfanyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications .

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-(Benzylsulfanyl)benzylidene: A related compound with similar structural features but different reactivity.

Benzylsulfanylbenzothiazole: Another sulfur-containing compound with distinct biological activities.

Benzylsulfanylbenzyl alcohol: A reduced form of 2-(Benzylsulfanyl)benzaldehyde

Uniqueness

This compound is unique due to its specific combination of a benzylsulfanyl group and an aldehyde moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Actividad Biológica

2-(Benzylsulfanyl)benzaldehyde, a compound characterized by the presence of a benzylthio group attached to a benzaldehyde moiety, has garnered attention in recent years for its potential biological activities. This article reviews various studies focusing on its antimicrobial, anticancer, and antiparasitic properties, along with its mechanisms of action and pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H12OS, with a molecular weight of approximately 220.30 g/mol. Its structure consists of a benzene ring substituted with both a benzylthio group and an aldehyde functional group, which are key to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus, where it was shown to reduce the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination treatments . The compound's interaction with bacterial membranes leads to cell death through mechanisms such as membrane disintegration and intracellular coagulation .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Bacillus anthracis | 850 |

| Pantoea conspicua | 1060 |

| Citrobacter youngae | 1060 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, compounds derived from this benzaldehyde exhibited significant antiproliferative activity at nanomolar concentrations . The mechanism involves metabolic activation leading to the formation of reactive species that can form DNA adducts in cancer cells .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Benzothiazole derivative | MCF-7 (breast cancer) | 50 |

| Thiosalicylic acid derivative | HeLa (cervical cancer) | 75 |

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties, particularly against malaria and Chagas disease. Studies demonstrated that it inhibits the formation of β-hematin in Plasmodium species, which is crucial for the survival of malaria parasites . In vivo studies showed promising results against Plasmodium berghei, indicating a reduction in parasitemia and improved survival rates in infected mice .

Table 3: Antiparasitic Activity

| Compound | Parasite | Inhibition (%) |

|---|---|---|

| This compound | Plasmodium berghei | 75.16 |

| Benzothiazole derivative | Trypanosoma cruzi | 59.99 |

The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of critical biochemical pathways within target organisms. For instance, in malaria parasites, it disrupts hemozoin formation by interfering with β-hematin crystallization, leading to toxic accumulation of free heme . In bacterial cells, it alters membrane permeability and enhances the efficacy of existing antibiotics by modulating efflux pumps .

Case Studies

- Antimalarial Evaluation : A study conducted on a series of benzocycloalkanone derivatives indicated that modifications involving the benzylthio group significantly enhanced antimalarial activity compared to non-thio-substituted analogs. The results suggested that structural rigidity around the carbonyl group was beneficial for cooperative binding necessary for effective inhibition .

- Antibacterial Modulation : Another investigation revealed that the combination of benzaldehyde derivatives with fluoroquinolones resulted in reduced MIC values against resistant strains of bacteria, demonstrating its potential as an antibiotic adjuvant .

Propiedades

IUPAC Name |

2-benzylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVKTJBDZNJLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.